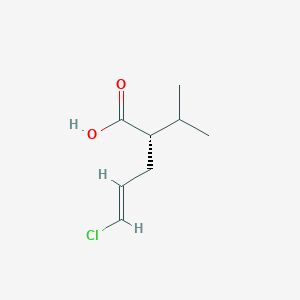

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid

Vue d'ensemble

Description

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid is an organic compound characterized by its unique structure, which includes a chlorine atom, an isopropyl group, and a pent-4-enoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid typically involves the chlorination of a suitable precursor, followed by the introduction of the isopropyl group and the formation of the pent-4-enoic acid structure. Common synthetic routes include:

Chlorination: The precursor compound undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Formation of Pent-4-enoic Acid: The final step involves the formation of the pent-4-enoic acid structure, which can be accomplished through various organic reactions, including oxidation and elimination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and isopropylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Compounds with substituted functional groups (e.g., hydroxyl, amino)

Applications De Recherche Scientifique

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (S,E)-5-Chloro-2-isopropylpent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Chloro-2-methylpent-4-enoic acid

- 5-Chloro-2-ethylpent-4-enoic acid

- 5-Chloro-2-propylpent-4-enoic acid

Uniqueness

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid is unique due to its specific structural configuration, which includes an isopropyl group and a chlorine atom at distinct positions. This configuration imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Activité Biologique

(S,E)-5-Chloro-2-isopropylpent-4-enoic acid, also known as a key intermediate in the synthesis of various pharmaceutical compounds, has garnered attention due to its biological activity and potential therapeutic applications. This compound is particularly noted for its role in the production of Aliskiren, a renin inhibitor used in treating hypertension and other cardiovascular conditions. This article reviews the biological activity of this compound, synthesizing findings from diverse sources including patents, research articles, and biochemical studies.

- Molecular Formula : C₈H₁₃ClO₂

- Molecular Weight : 176.64 g/mol

- Structure : The compound features a chloro group and an isopropyl substituent on a pentenoic acid backbone, contributing to its unique reactivity and biological properties.

Synthesis and Derivatives

The synthesis of this compound typically involves stereoselective processes that yield enantiomerically enriched forms. One notable method includes hydrolysis of racemic esters using enzymes from non-mammalian sources such as Rhodosporidium toruloides, which has demonstrated effective biocatalytic activity in producing this compound with high selectivity .

Pharmacological Applications

This compound serves as an intermediate in the synthesis of Aliskiren, which acts as a selective inhibitor of renin. This inhibition is crucial in regulating blood pressure and fluid balance, making it significant for treating conditions like hypertension and chronic heart failure . The ability to selectively inhibit the renin-angiotensin system positions Aliskiren as a promising alternative to traditional ACE inhibitors.

Enzyme Interaction

Research indicates that enzymes such as esterases derived from fungi can facilitate the conversion of this compound into various derivatives with enhanced biological activity. These biocatalysts operate optimally at around pH 8, achieving substantial substrate conversion rates under specific conditions .

Study on Cardiovascular Effects

A study published in Applied Environmental Microbiology explored the effects of Aliskiren on cardiovascular health. It was found that patients receiving Aliskiren experienced significant reductions in systolic and diastolic blood pressure compared to those on placebo . The study highlighted how this compound's role as an intermediate is critical for developing effective therapies against hypertension.

Biocatalytic Efficiency

Another research effort evaluated the efficiency of using Rhodosporidium toruloides for synthesizing this compound. The study reported successful production with high enantiomeric purity, demonstrating the potential for green chemistry applications in pharmaceutical manufacturing .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Intermediate in drug synthesis | Aliskiren production |

| Aliskiren | Renin inhibition | Hypertension treatment |

| Ester derivatives | Varying pharmacological properties | Potential new drugs |

Propriétés

IUPAC Name |

(E,2S)-5-chloro-2-propan-2-ylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3,(H,10,11)/b5-3+/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPVMHYFCPFLOH-MZTFZBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C/C=C/Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467826 | |

| Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324519-66-6 | |

| Record name | (2S,4E)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.